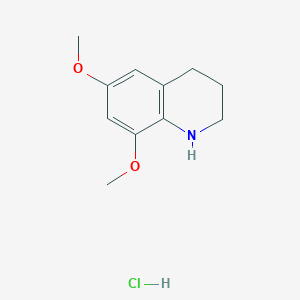
6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a member of the class of compounds known as tetrahydroquinolines .
Synthesis Analysis
The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride and its analogs often involves the use of reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process . More complex isoquinolines and quinolizidines can be synthesized from this compound .Molecular Structure Analysis
The molecular formula of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is C11H16ClNO2 . The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing piperidine ring .Scientific Research Applications
Enantioselective Synthesis
One application involves the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from similar compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. This process is crucial for the preparation of various alkaloids with potential pharmacological benefits (Blank & Opatz, 2011).
Dynamic Kinetic Resolution
The compound has also been synthesized through dynamic kinetic resolution, which is pivotal for achieving high enantiopurity. This method demonstrates the compound's versatility in synthetic chemistry and its potential as a building block for various organic molecules (Paál et al., 2008).
Antiglioma Activity
Research into novel tetrahydroisoquinoline (THI) analogs has revealed that certain derivatives, such as 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, show significant antiglioma activity. This highlights the compound's potential in cancer research, particularly for glioma treatment (Patil et al., 2010).
Local Anesthetic and Toxicity Studies
Further studies on isoquinoline derivatives, including those similar to 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline, have explored their local anesthetic activities and toxicity profiles. These investigations contribute to understanding the therapeutic potential and safety of such compounds (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
The compound 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride has demonstrated pronounced analgesic and anti-inflammatory effects. Such findings suggest its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Future Directions
The future directions for research on 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride could include further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel tetrahydroquinoline analogs with potent biological activity is an area of ongoing interest in the scientific community .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNMXTSBYAMXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

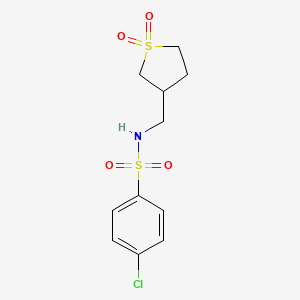
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

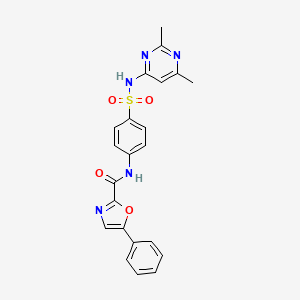
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)
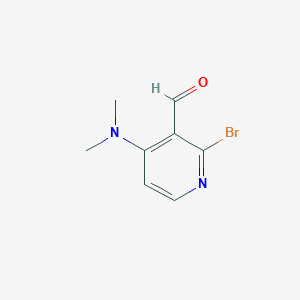
amine hydrochloride](/img/structure/B2759968.png)
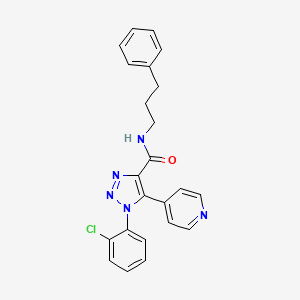
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2759971.png)
